Psma-bch

Description

Properties

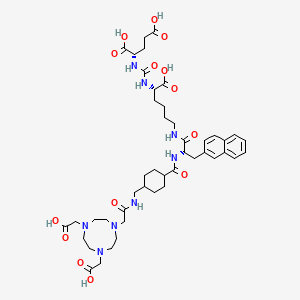

Molecular Formula |

C45H64N8O14 |

|---|---|

Molecular Weight |

941.0 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-[[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C45H64N8O14/c54-37(26-51-17-19-52(27-39(57)58)21-22-53(20-18-51)28-40(59)60)47-25-29-8-12-32(13-9-29)41(61)48-36(24-30-10-11-31-5-1-2-6-33(31)23-30)42(62)46-16-4-3-7-34(43(63)64)49-45(67)50-35(44(65)66)14-15-38(55)56/h1-2,5-6,10-11,23,29,32,34-36H,3-4,7-9,12-22,24-28H2,(H,46,62)(H,47,54)(H,48,61)(H,55,56)(H,57,58)(H,59,60)(H,63,64)(H,65,66)(H2,49,50,67)/t29?,32?,34-,35-,36-/m0/s1 |

InChI Key |

RNAPMUOYIJWPGN-WLZYSWRGSA-N |

Isomeric SMILES |

C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is PSMA-BCH and its role in prostate cancer research?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer research and clinical management. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal candidate for targeted imaging and therapy. PSMA-BCH, a novel PSMA-targeting ligand developed at Beijing Cancer Hospital (BCH), represents a significant advancement in this field. This technical guide provides an in-depth overview of PSMA-BCH, its mechanism of action, and its application in prostate cancer research, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.

PSMA-BCH is a urea-based PSMA inhibitor conjugated with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This design allows for versatile radiolabeling with various positron-emitting radionuclides, including Gallium-68 (⁶⁸Ga), Aluminum-18F (Al¹⁸F), and Copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) imaging.

Molecular Structure and Mechanism of Action

PSMA-BCH, also known as NOTA-PSMA, is a small molecule designed to bind with high affinity and specificity to the enzymatic pocket of PSMA.[1] The core structure consists of a glutamate-urea-lysine motif, which is essential for PSMA binding.[2] This targeting moiety is conjugated to the NOTA chelator, which securely sequesters radiometals for imaging purposes.[1]

Chemical Structure of PSMA-BCH: [1]

-

Chemical Formula: C₄₅H₆₄N₈O₁₄

-

Exact Mass: 940.4542

-

Molecular Weight: 941.05 g/mol

-

Synonyms: NOTA-PSMA

Upon intravenous administration, radiolabeled PSMA-BCH circulates in the bloodstream and accumulates at sites of PSMA expression. The binding of PSMA-BCH to PSMA on prostate cancer cells facilitates the visualization of tumors through PET imaging. The subsequent internalization of the PSMA-ligand complex is also a crucial aspect of its mechanism, particularly for therapeutic applications where the goal is to deliver a cytotoxic payload to the cancer cell.

PSMA Signaling Pathways

PSMA is not merely a passive cell surface receptor but an active participant in intracellular signaling pathways that drive prostate cancer progression. Understanding these pathways is crucial for comprehending the biological consequences of PSMA-targeted interventions. Research has shown that PSMA expression can modulate critical signaling cascades, including the PI3K-AKT-mTOR and MAPK pathways.[3]

PSMA expression has been shown to redirect cell signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway. This is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that would normally activate the MAPK pathway. This signaling switch promotes tumor growth and survival.

Quantitative Data Summary

The following table summarizes key quantitative data for PSMA-BCH radiotracers from preclinical and clinical studies.

| Parameter | Radiotracer | Value | Cell Line / Model | Reference |

| Binding Affinity (Kd) | Al¹⁸F-PSMA-BCH | 2.90 ± 0.83 nM | 22Rv1 cells | |

| Tumor Uptake (%ID/g) | Al¹⁸F-PSMA-BCH | 7.87 ± 2.37% (1h p.i.) | 22Rv1 xenografts | |

| Al¹⁸F-PSMA-BCH | 0.54 ± 0.22% (1h p.i.) | PC-3 (PSMA-negative) xenografts | ||

| ⁶⁸Ga-PSMA-BCH | Comparable to ⁶⁸Ga-PSMA-617 | 22Rv1 xenografts | ||

| ⁶⁴Cu-PSMA-BCH | 5.59 ± 0.36 IA%/10⁶ cells (1h) | 22Rv1 cells | ||

| ⁶⁴Cu-PSMA-BCH | 1.97 ± 0.22 IA%/10⁶ cells (1h) | PC-3 (PSMA-negative) cells | ||

| Radiochemical Purity | ⁶⁸Ga-PSMA-BCH | >99% | N/A | |

| Specific Activity | ⁶⁸Ga-PSMA-BCH | 59-74 GBq/μmol | N/A | |

| Clinical Imaging (SUVmax) | Al¹⁸F-PSMA-BCH | 10.60 (1h) -> 14.11 (2h) | Prostate cancer patients |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PSMA-BCH. These protocols are synthesized from published literature and are intended to serve as a guide for researchers.

Synthesis and Purification of NOTA-PSMA-BCH

PSMA-BCH is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

DIPEA

-

Piperidine in DMF (20%)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water)

-

p-SCN-Bn-NOTA

-

Preparative HPLC system

Protocol:

-

Peptide Synthesis: The peptide backbone is assembled on Rink amide resin using an automated peptide synthesizer following a standard Fmoc/tBu strategy.

-

NOTA Conjugation: Following the assembly of the peptide, the resin is treated with a solution of p-SCN-Bn-NOTA in a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5) to conjugate the NOTA chelator to the N-terminus of the peptide.

-

Cleavage and Deprotection: The NOTA-conjugated peptide is cleaved from the resin and deprotected using a TFA cleavage cocktail.

-

Purification: The crude peptide is purified by preparative reverse-phase HPLC to achieve a purity of >95%.

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC.

Radiolabeling of PSMA-BCH

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

PSMA-BCH precursor

-

Sodium acetate buffer (0.25 M)

-

HCl (0.05 M)

-

C18 Sep-Pak cartridge

-

Ethanol (70%)

-

Saline (0.9%)

Protocol:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl.

-

Add the ⁶⁸Ga eluate to a solution of PSMA-BCH in 0.25 M sodium acetate buffer.

-

Adjust the pH of the reaction mixture to 4.0-4.5.

-

Heat the reaction mixture at 95-105°C for 5-10 minutes.

-

Purify the ⁶⁸Ga-PSMA-BCH using a pre-conditioned C18 Sep-Pak cartridge.

-

Elute the final product with 70% ethanol followed by saline.

-

Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

Materials:

-

¹⁸F-fluoride

-

AlCl₃ solution (e.g., 2 mM in 0.1 M NaOAc buffer, pH 4)

-

PSMA-BCH precursor

-

Sodium acetate buffer (0.5 M)

-

Ethanol

-

C18 Sep-Pak cartridge

Protocol:

-

To a solution of ¹⁸F-fluoride, add the AlCl₃ solution.

-

Add the PSMA-BCH precursor dissolved in a mixture of ethanol and sodium acetate buffer.

-

Heat the reaction mixture at 100°C for 15 minutes.

-

Purify the Al¹⁸F-PSMA-BCH using a C18 Sep-Pak cartridge.

-

Elute the product with ethanol and dilute with buffer.

-

Perform quality control for radiochemical purity and specific activity.

In Vitro Binding Assay (Competitive)

Materials:

-

PSMA-positive cells (e.g., 22Rv1, LNCaP)

-

Radiolabeled PSMA-BCH

-

Unlabeled PSMA-BCH (or other competitor)

-

Binding buffer (e.g., Tris-HCl with BSA)

-

96-well plates

-

Gamma counter

Protocol:

-

Seed PSMA-positive cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the unlabeled competitor.

-

Incubate the cells with a fixed concentration of radiolabeled PSMA-BCH and varying concentrations of the unlabeled competitor for a defined period (e.g., 1 hour) at 4°C to prevent internalization.

-

Wash the cells with ice-cold binding buffer to remove unbound radioactivity.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

In Vivo PET Imaging in a Xenograft Model

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

PSMA-positive prostate cancer cells (e.g., 22Rv1)

-

Matrigel

-

Radiolabeled PSMA-BCH

-

Small animal PET/CT scanner

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Inoculate immunocompromised mice subcutaneously with PSMA-positive prostate cancer cells mixed with Matrigel.

-

Allow tumors to grow to a suitable size (e.g., 100-500 mm³).

-

Administer a defined dose of radiolabeled PSMA-BCH intravenously via the tail vein.

-

Anesthetize the mice and perform static or dynamic PET/CT scans at specified time points post-injection (e.g., 1 and 2 hours).

-

Reconstruct the images and perform region of interest (ROI) analysis to quantify tumor uptake (%ID/g).

-

For biodistribution studies, sacrifice the animals at the end of the imaging session, dissect organs of interest, and measure the radioactivity in each organ using a gamma counter.

Conclusion

PSMA-BCH is a promising PSMA-targeted ligand with favorable characteristics for the imaging of prostate cancer. Its versatile radiolabeling capabilities, high binding affinity, and specific tumor uptake make it a valuable tool for both preclinical research and clinical applications. The detailed protocols and data presented in this guide are intended to facilitate further investigation and development of PSMA-BCH and other novel PSMA-targeted agents, ultimately contributing to improved diagnosis and management of prostate cancer.

References

PSMA-BCH mechanism of action in targeting PSMA

An In-Depth Technical Guide on the Core Mechanism of Action of PSMA-BCH in Targeting PSMA

Introduction

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II or folate hydrolase 1, is a type II transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and progression.[1][2] This overexpression makes PSMA an exceptional target for the diagnosis and therapy of prostate cancer.[3] Small molecule inhibitors that target the enzymatic active site of PSMA have been developed as powerful tools for imaging and targeted radionuclide therapy.[2][4]

PSMA-BCH (Beijing Cancer Hospital) is a urea-based PSMA inhibitor that can be labeled with various radioisotopes, such as Gallium-68 (⁶⁸Ga) and Aluminum Fluoride-18 (Al¹⁸F), for Positron Emission Tomography (PET) imaging. This guide provides a detailed examination of the mechanism of action of PSMA-BCH, focusing on its binding, internalization, and the cellular pathways associated with its target, PSMA.

Core Mechanism of Action

The therapeutic and diagnostic efficacy of PSMA-targeted agents like PSMA-BCH relies on a multi-step process involving high-affinity binding to the PSMA receptor, followed by internalization of the ligand-receptor complex.

Binding to the PSMA Active Site

PSMA-BCH is a small molecule designed to mimic the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG). The core of its mechanism is high-affinity, specific binding to the enzymatic active site of the PSMA protein. The active site of PSMA contains a deep funnel-like tunnel (~20 Å) leading to two zinc ions that are crucial for its enzymatic activity. The urea-based pharmacophore of PSMA-BCH interacts with the zinc cation and the S1' subdomain of the PSMA active site, ensuring potent and selective inhibition. This specific binding is the foundational step that allows for the targeted delivery of the conjugated radioisotope to prostate cancer cells.

Ligand-Induced Internalization

Upon binding of a ligand like PSMA-BCH, the PSMA-ligand complex is internalized by the cell through a process of receptor-mediated endocytosis. This internalization is a critical mechanism for therapeutic applications, as it leads to the accumulation and prolonged retention of the radiopharmaceutical within the tumor cell, thereby maximizing the radiation dose delivered to the cancer cell while minimizing exposure to surrounding healthy tissue. The rate and extent of internalization are key parameters that influence the therapeutic efficacy of PSMA-targeted radioligands. Studies have shown that PSMA internalizes upon ligand binding at a significantly higher rate compared to its basal internalization level.

Role of PSMA in Cellular Signaling

PSMA is not merely a passive cell-surface receptor but is actively involved in modulating key cellular signaling pathways that promote tumor survival and progression. The binding of ligands to PSMA can potentially influence these pathways.

-

PI3K-AKT Pathway Activation: High expression of PSMA has been shown to redirect cellular signaling from the MAPK/ERK pathway to the PI3K-AKT pathway. PSMA interacts with the scaffolding protein RACK1, disrupting a complex that normally activates the MAPK pathway. This disruption enables the activation of the PI3K-AKT pathway, which promotes tumor growth and survival.

-

Glutamate-Mediated Signaling: The enzymatic activity of PSMA involves cleaving glutamate from substrates like vitamin B9. The released glutamate can then act as a signaling molecule, activating metabotropic glutamate receptors (mGluR) which, in turn, stimulate the PI3K-AKT-mTOR pathway. This provides a mechanistic link between PSMA's enzymatic function and oncogenic signaling.

While PSMA-BCH is primarily designed as an inhibitor to target PSMA for imaging, its occupancy of the active site inherently blocks the enzyme's natural function, which could theoretically impact these signaling cascades. However, the primary mechanism for its clinical utility remains its function as a targeted delivery vehicle for radioisotopes.

Quantitative Data

The binding affinity and biodistribution of PSMA-BCH have been characterized in preclinical studies. This data is crucial for evaluating its efficacy as an imaging agent.

Table 1: In Vitro Binding Affinity of PSMA-BCH

| Compound | Cell Line | Parameter | Value | Reference |

| Al¹⁸F-PSMA-BCH | 22Rv1 (PSMA+) | Kd | 2.90 ± 0.83 nM | |

| Al¹⁸F-PSMA-BCH | Not Specified | Kd | 45.18 ± 1.20 nM | |

| Al¹⁸F-PSMA-CM* | 22Rv1 (PSMA+) | Kd | 8.46 ± 0.24 nM | |

| Note: Al¹⁸F-PSMA-CM is a derivative of PSMA-BCH modified for albumin binding. |

Table 2: Ex Vivo Biodistribution of Al¹⁸F-PSMA-BCH at 1 Hour Post-Injection

| Tissue | Uptake in 22Rv1 Tumor Model (%ID/g) | Uptake in PC-3 Tumor Model (%ID/g) | Reference |

| Tumor | 7.87 ± 2.37 | 0.54 ± 0.22 | |

| Blood | 0.44 ± 0.08 | 0.22 ± 0.03 | |

| Heart | 0.25 ± 0.04 | 0.15 ± 0.03 | |

| Lung | 0.65 ± 0.13 | 0.45 ± 0.09 | |

| Liver | 0.54 ± 0.10 | 0.42 ± 0.07 | |

| Spleen | 0.24 ± 0.05 | 0.16 ± 0.03 | |

| Kidney | 21.01 ± 4.54 | 1.09 ± 0.29 | |

| Muscle | 0.18 ± 0.04 | 0.10 ± 0.02 | |

| Note: 22Rv1 is a PSMA-positive cell line, while PC-3 is PSMA-negative, demonstrating the specificity of Al¹⁸F-PSMA-BCH. |

Experimental Protocols

Reproducibility of the quantitative data relies on detailed and standardized experimental methodologies. The following are generalized protocols for key assays used to characterize PSMA-targeting ligands.

Competitive Binding Assay (for Kd / IC50 Determination)

This assay measures the affinity of a non-radiolabeled ligand (like PSMA-BCH) by quantifying its ability to compete with a known radioligand for binding to PSMA-expressing cells.

Materials:

-

PSMA-positive cells (e.g., LNCaP, 22Rv1).

-

PSMA-negative control cells (e.g., PC-3).

-

Radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095).

-

Unlabeled competitor ligand (PSMA-BCH).

-

Assay Buffer (e.g., Tris-based buffer).

-

Multi-well cell culture plates.

-

Gamma or beta counter.

Procedure:

-

Cell Seeding: Plate PSMA-positive cells in multi-well plates and allow them to adhere overnight.

-

Ligand Preparation: Prepare serial dilutions of the unlabeled competitor ligand (PSMA-BCH). Prepare the radioligand at a fixed concentration, typically at or below its Kd value.

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer and the fixed concentration of radioligand to wells.

-

Non-specific Binding (NSB): Add a high concentration of a known unlabeled PSMA inhibitor (e.g., 2-PMPA) and the fixed concentration of radioligand.

-

Competition: Add each dilution of the competitor ligand (PSMA-BCH) and the fixed concentration of radioligand.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Washing: Aspirate the medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Lysis & Counting: Lyse the cells (e.g., with NaOH or lysis buffer) and transfer the lysate to counting tubes. Measure the radioactivity using a gamma or beta counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. The Kd can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive binding assay.

Internalization Assay

This assay quantifies the fraction of cell-bound radioligand that is internalized into the cell versus the fraction that remains on the cell surface.

Materials:

-

PSMA-positive cells (e.g., LNCaP).

-

Radiolabeled ligand (e.g., Al¹⁸F-PSMA-BCH).

-

Binding Buffer.

-

Acid Wash Buffer (e.g., Glycine buffer, pH 2.5) to strip surface-bound ligand.

-

Cell Lysis Buffer (e.g., 1M NaOH).

Procedure:

-

Cell Seeding: Plate PSMA-positive cells and allow them to adhere overnight.

-

Incubation: Add the radiolabeled ligand to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120 minutes). To determine non-specific binding and internalization, a parallel set of cells is co-incubated with an excess of unlabeled PSMA inhibitor. A control plate is incubated at 4°C, where internalization is minimal, to measure total surface binding.

-

Stop Incubation: Place plates on ice and wash with ice-cold buffer to remove unbound ligand.

-

Acid Wash: To separate surface-bound from internalized radioactivity, incubate cells with a pre-chilled acid wash buffer for 5-10 minutes on ice. Collect this supernatant, which contains the surface-bound (acid-strippable) fraction.

-

Cell Lysis: Lyse the remaining cells with lysis buffer. This lysate contains the internalized (acid-resistant) fraction.

-

Counting: Measure the radioactivity in the surface-bound fraction and the internalized fraction separately using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (internalized + surface-bound).

-

Plot the internalized percentage over time.

-

References

- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeled enzyme inhibitors and binding agents targeting PSMA: Effective theranostic tools for imaging and therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]

- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

Discovery and synthesis of the PSMA-BCH ligand

An In-depth Technical Guide on the Discovery and Synthesis of the PSMA-BCH Ligand

Introduction

Prostate-specific membrane antigen (PSMA) is a well-established biomarker for prostate cancer, as it is significantly overexpressed in the majority of prostate cancer cells.[1][2] This overexpression makes it an attractive target for the development of radiolabeled ligands for both diagnostic imaging and targeted radionuclide therapy.[1][3] A variety of small-molecule PSMA inhibitors have been developed, with urea-based ligands containing a Glu-urea-Lys moiety being among the most extensively investigated due to their high affinity.[3] Within this context, researchers at the Peking University Cancer Hospital & Institute developed a novel PSMA-targeted ligand, PSMA-BCH (Beijing Cancer Hospital), for positron emission tomography (PET) imaging. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of PSMA-BCH.

Discovery and Core Structure

The PSMA-BCH ligand is a NOTA-conjugated precursor (NOTA-PSMA) designed for facile radiolabeling with PET isotopes. The core structure is based on the high-affinity Glu-urea-Lys scaffold, which specifically targets the enzymatic active site of PSMA. The integration of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator allows for stable complexation with trivalent radiometals, notably Gallium-68 (⁶⁸Ga) and the Aluminum-18F (Al¹⁸F) core. The development of Al¹⁸F-PSMA-BCH was particularly aimed at leveraging the advantages of Fluorine-18, such as its longer half-life (109.8 min) compared to ⁶⁸Ga (68 min) and its potential for centralized production and kit-based preparations.

Synthesis and Radiolabeling

The synthesis of the final radiotracer occurs in two main stages: the synthesis of the cold precursor ligand and the subsequent radiolabeling with the desired radionuclide.

Precursor Synthesis (NOTA-PSMA / PSMA-BCH)

The NOTA-conjugated precursor, PSMA-BCH, was synthesized using a solid-phase peptide synthesizer. This standard method for peptide construction allows for the sequential addition of amino acid derivatives and the NOTA chelator to a solid support resin. The final product is then cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC), to achieve a high degree of chemical purity (over 95%).

Radiolabeling Protocols

1. ⁶⁸Ga-PSMA-BCH Synthesis The radiolabeling of the precursor with Gallium-68 is a straightforward chelation reaction.

-

Source of ⁶⁸Ga: Gallium-68 is typically eluted as ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.

-

Reaction: The eluted ⁶⁸GaCl₃ is added to a solution containing the NOTA-PSMA precursor in a suitable buffer (e.g., sodium acetate) to maintain an optimal pH.

-

Purification: The reaction mixture is heated for a short period to facilitate complexation. The final product, ⁶⁸Ga-PSMA-BCH, is typically purified using a solid-phase extraction (SPE) cartridge to remove unreacted ⁶⁸Ga.

-

Quality Control: The radiochemical purity is assessed using radio-TLC and/or radio-HPLC. This process yields ⁶⁸Ga-PSMA-BCH with high radiochemical purity (>99%) and specific activity.

2. Al¹⁸F-PSMA-BCH Synthesis The synthesis of Al¹⁸F-PSMA-BCH utilizes the aluminum fluoride method, which is noted for its simplicity and speed.

-

Source of ¹⁸F: Fluorine-18 is produced in a cyclotron and is obtained as the [¹⁸F]fluoride anion in water.

-

Formation of Al¹⁸F Complex: The aqueous [¹⁸F]fluoride is mixed with an aluminum salt (e.g., AlCl₃) in a buffered solution and heated to form the [Al¹⁸F]²⁺ complex.

-

Chelation: The NOTA-PSMA precursor is then added to the solution containing the [Al¹⁸F]²⁺ complex. The NOTA chelator efficiently captures the aluminum fluoride, forming the stable Al¹⁸F-PSMA-BCH radiotracer.

-

Efficiency: The entire manual preparation process is rapid and can be completed within 30 minutes.

References

PSMA-BCH: A Technical Guide to a Versatile Precursor for Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PSMA-BCH, a NOTA-conjugated precursor for the development of radiopharmaceuticals targeting the Prostate-Specific Membrane Antigen (PSMA). This document details the synthesis, radiolabeling, quality control, and preclinical evaluation of PSMA-BCH-derived radiotracers, and explores the underlying biology of PSMA signaling.

Introduction to PSMA-BCH

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy. PSMA-BCH, also known as NOTA-PSMA, is a precursor molecule that consists of a PSMA-targeting ligand based on the glutamate-urea-lysine scaffold, conjugated to the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This design allows for the stable chelation of various radiometals, enabling its use in the preparation of radiopharmaceuticals for Positron Emission Tomography (PET).

Synthesis of the PSMA-BCH Precursor

The synthesis of PSMA-BCH is achieved through solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids on a solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis of PSMA-BCH

The following protocol outlines the general steps for the synthesis of the PSMA-BCH precursor. Specific reagents and conditions may be optimized based on laboratory-specific equipment and desired scale.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HATU, HOBt)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (e.g., DMF, DCM)

-

NOTA chelator (activated for coupling)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent like HATU in the presence of a base such as diisopropylethylamine (DIPEA). The reaction progress can be monitored by a ninhydrin test.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence of the PSMA-targeting ligand.

-

NOTA Conjugation: Following the assembly of the peptide backbone, couple the activated NOTA chelator to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final PSMA-BCH product using analytical RP-HPLC and mass spectrometry. A chemical purity of over 95% is typically achieved.

Radiolabeling of PSMA-BCH

PSMA-BCH serves as a versatile precursor for radiolabeling with various positron-emitting radionuclides, most notably Gallium-68 (⁶⁸Ga) and Aluminium-[¹⁸F]Fluoride (Al¹⁸F).

⁶⁸Ga-PSMA-BCH

3.1.1. Experimental Protocol: Radiolabeling with Gallium-68

This protocol describes the manual preparation of ⁶⁸Ga-PSMA-BCH. Automated synthesis modules are also commonly used for routine clinical production.

Materials:

-

PSMA-BCH precursor

-

⁶⁸Ge/⁶⁸Ga generator

-

Hydrochloric acid (0.05 M)

-

Sodium acetate buffer (0.25 M)

-

C18 Sep-Pak cartridge

-

Ethanol

-

Saline solution (0.9%)

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M hydrochloric acid to obtain ⁶⁸GaCl₃.

-

Reaction Mixture Preparation: In a reaction vial, mix the ⁶⁸GaCl₃ eluate with a solution of PSMA-BCH dissolved in 0.25 M sodium acetate buffer to achieve a pH of 4.0-4.5.

-

Labeling Reaction: Heat the reaction mixture at 105°C for 5 minutes.

-

Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga and impurities.

-

Elution of Product: Elute the ⁶⁸Ga-PSMA-BCH from the C18 cartridge with a small volume of 70% ethanol, followed by 0.9% saline.

-

Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Al¹⁸F-PSMA-BCH

3.2.1. Experimental Protocol: Radiolabeling with Aluminium-[¹⁸F]Fluoride

The following protocol details the manual synthesis of Al¹⁸F-PSMA-BCH.

Materials:

-

PSMA-BCH precursor (4 mM solution)

-

No-carrier-added [¹⁸F]fluoride in saline

-

Aluminium chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)

-

Sodium acetate buffer (0.1 M, pH 4.0)

-

Sep-Pak C18-Light cartridge

-

Ethanol (80%)

-

Water for injection

Procedure:

-

Formation of Al¹⁸F Complex: Mix the no-carrier-added [¹⁸F]fluoride solution with the AlCl₃ solution in sodium acetate buffer and let it stand at room temperature for 5 minutes.

-

Labeling Reaction: Add the PSMA-BCH precursor solution to the Al¹⁸F complex mixture and heat at 110°C for 15 minutes.

-

Purification: After cooling, dilute the reaction mixture with water and pass it through a pre-conditioned Sep-Pak C18-Light cartridge.

-

Washing: Wash the cartridge with water to remove unreacted Al¹⁸F and hydrophilic impurities.

-

Elution of Product: Elute the Al¹⁸F-PSMA-BCH from the cartridge with 80% ethanol.

-

Final Formulation: Pass the product through a 0.22 µm sterile filter and dilute with saline for injection.

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product. The tests are generally performed in accordance with the European Pharmacopoeia monographs for radiopharmaceuticals.

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles |

| pH | pH meter or pH paper | 4.5 - 8.5 |

| Radionuclidic Identity | Gamma-ray spectrometry | Principal gamma photon at 511 keV |

| Radionuclidic Purity | Gamma-ray spectrometry | > 99.9% |

| Radiochemical Purity | Radio-HPLC, Radio-TLC | > 95% |

| Chemical Purity | HPLC (UV detector) | Specific to precursor and known impurities |

| Sterility | Membrane filtration or direct inoculation | Sterile |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (or as specified by pharmacopoeia) |

| Residual Solvents | Gas Chromatography (GC) | Within pharmacopoeial limits (e.g., Ethanol < 10%) |

Quantitative Data Summary

The following tables summarize the key quantitative data for ⁶⁸Ga-PSMA-BCH and Al¹⁸F-PSMA-BCH based on preclinical and pilot clinical studies.

Table 1: Radiochemical and Preclinical Data

| Parameter | ⁶⁸Ga-PSMA-BCH | Al¹⁸F-PSMA-BCH | Reference |

| Radiochemical Yield (non-decay corrected) | >90% | 32.2% ± 4.5% | |

| Radiochemical Purity | >99% | >99% | |

| Specific Activity | 59-74 GBq/µmol | 13.2–18.9 GBq/µmol | |

| Binding Affinity (Kd or IC₅₀) | Not explicitly reported | 2.90 ± 0.83 nM (Kd) |

Table 2: Biodistribution Data in Preclinical Models (%ID/g at 1h post-injection)

| Organ/Tissue | Al¹⁸F-PSMA-BCH in 22Rv1 (PSMA+) Tumor-bearing Mice | Al¹⁸F-PSMA-BCH in PC-3 (PSMA-) Tumor-bearing Mice | Reference |

| Blood | 0.89 ± 0.15 | 0.65 ± 0.12 | |

| Heart | 0.43 ± 0.08 | 0.29 ± 0.05 | |

| Lung | 0.61 ± 0.11 | 0.45 ± 0.09 | |

| Liver | 0.85 ± 0.16 | 0.72 ± 0.13 | |

| Spleen | 2.54 ± 0.48 | 0.58 ± 0.11 | |

| Kidneys | 14.12 ± 2.68 | 10.23 ± 1.94 | |

| Muscle | 0.28 ± 0.05 | 0.21 ± 0.04 | |

| Bone | 1.59 ± 0.30 | 1.23 ± 0.23 | |

| Tumor | 7.87 ± 2.37 | 0.54 ± 0.22 |

PSMA Signaling and Internalization

PSMA is not merely a passive cell surface marker but an active participant in cellular signaling pathways that contribute to prostate cancer progression.

PSMA-Mediated Signaling Pathway

PSMA expression has been shown to induce a switch in cellular signaling from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT survival pathway. This switch is believed to be mediated by the interaction of PSMA with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and the insulin-like growth factor 1 receptor (IGF-1R).

PSMA-mediated signaling switch from MAPK to PI3K-AKT pathway.

Internalization of PSMA

Upon binding of a ligand, such as a PSMA-targeted radiopharmaceutical, the PSMA-ligand complex is internalized into the cancer cell via clathrin-mediated endocytosis. This internalization process is crucial for the retention of the radiopharmaceutical within the tumor cell, leading to an enhanced signal for imaging and a higher absorbed radiation dose for therapy.

Internalization pathway of PSMA-targeted radiopharmaceuticals.

Conclusion

PSMA-BCH is a valuable and versatile precursor for the development of PSMA-targeted radiopharmaceuticals. Its straightforward synthesis and efficient radiolabeling with clinically relevant radionuclides like ⁶⁸Ga and ¹⁸F make it an attractive platform for both diagnostic PET imaging and the development of theranostic agents for prostate cancer. The favorable preclinical characteristics of ⁶⁸Ga-PSMA-BCH and Al¹⁸F-PSMA-BCH, including high tumor uptake and good tumor-to-background ratios, underscore their potential for clinical translation. Further research and clinical investigations are warranted to fully elucidate the clinical utility of PSMA-BCH-derived radiopharmaceuticals in the management of prostate cancer.

The role of the NOTA chelator in PSMA-BCH

An In-depth Technical Guide on the Core Role of the NOTA Chelator in PSMA-BCH

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and radioligand therapy of prostate cancer. Small molecule inhibitors of PSMA, when chelated with a radionuclide, allow for sensitive and specific imaging via Positron Emission Tomography (PET). PSMA-BCH, a precursor developed at Beijing Cancer Hospital, utilizes the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator for this purpose. This guide provides a comprehensive technical overview of the role of the NOTA chelator in PSMA-BCH, focusing on its impact on radiochemical properties, in vitro performance, and in vivo pharmacokinetics. Quantitative data from comparative studies are presented, alongside detailed experimental protocols and workflow visualizations to support researchers, scientists, and drug development professionals.

Introduction to PSMA-Targeted Imaging and the NOTA Chelator

PSMA is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional biomarker for targeted imaging and therapy.[1] PSMA-BCH is a PSMA-targeting ligand that consists of three key components: a high-affinity binding moiety (typically a glutamate-urea-lysine scaffold) that recognizes and binds to PSMA, a linker molecule, and a bifunctional chelator.[1][2]

The chelator is a critical component that securely binds a metallic radionuclide, such as Gallium-68 (⁶⁸Ga), for PET imaging.[1] The choice of chelator profoundly influences the stability, radiolabeling efficiency, and in vivo biodistribution of the resulting radiopharmaceutical. NOTA is a macrocyclic, hexadentate chelator that forms highly stable complexes with ⁶⁸Ga.[3] Its structure allows for efficient and stable coordination of the radiometal, which is essential for preventing the release of the radionuclide in vivo and ensuring high-quality imaging with low background signal.

Core Functional Diagram: PSMA-BCH Radiopharmaceutical

The fundamental structure of a NOTA-based PSMA radiopharmaceutical involves the coordination of a radiometal by the NOTA chelator, which is covalently linked to the PSMA-targeting ligand.

Caption: Structure of a ⁶⁸Ga-NOTA-PSMA-BCH radiopharmaceutical.

Quantitative Data Analysis

The selection of a chelator is a data-driven process. The following tables summarize the key quantitative parameters of NOTA-based PSMA agents in comparison to other common chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HBED-CC.

Table 1: Physicochemical and Radiochemical Properties

| Compound | Chelator | Radiolabeling Yield | Radiochemical Purity | Specific/Molar Activity | LogP | Stability Constant (KML) for ⁶⁸Ga |

| ⁶⁸Ga-PSMA-BCH | NOTA | >99% | >99% | 59-74 GBq/µmol | - | 31.1 |

| ⁶⁸Ga-NOTA-GC-PSMA | NOTA | >94.2% ± 1.9% | >96.3% ± 3.37% | 17.24 ± 4.96 GBq/µmol | -2.598 ± 0.16 | - |

| ⁶⁸Ga-2 (p-SCN-Bn-NOTA) | NOTA | ~95-99% | >98% | >168 GBq/µmol | -4.04 ± 0.16 | 31.1 |

| ⁶⁸Ga-1 (DOTA-monoamide) | DOTA | ~95-99% | >98% | >168 GBq/µmol | -3.0 ± 0.1 | 21.3 |

| ⁶⁸Ga-DKFZ-PSMA-11 | HBED-CC | ~95-99% | >98% | >168 GBq/µmol | -3.89 ± 0.16 | - |

| ⁶⁴Cu-NOTA-PSMA-3Q | NOTA | - | - | - | -2.61 ± 0.03 | - |

| ⁶⁴Cu-DOTA-PSMA-3Q | DOTA | - | - | - | -2.34 ± 0.08 | - |

LogP is the partition coefficient between n-octanol and PBS, indicating hydrophilicity (lower values are more hydrophilic).

Table 2: In Vitro Binding Affinity and Cellular Uptake

| Compound | Cell Line | Binding Affinity (Ki or Kᴅ) | Cellular Uptake (%/1x10⁶ cells) |

| Al¹⁸F-PSMA-BCH | 22Rv1 (PSMA+) | 2.90 ± 0.83 nM (Kᴅ) | 1.32 ± 0.10 at 60 min |

| ⁶⁸Ga-NOTA-GC-PSMA | LNCaP (PSMA+) | 0.51 µM (Kᴅ) | 1.70 ± 0.13 at 120 min |

| ⁶⁸Ga-2 (NOTA) | PC3 PIP (PSMA+) | 0.81 nM (Ki) | Significantly higher than ⁶⁸Ga-1 |

| ⁶⁸Ga-1 (DOTA) | PC3 PIP (PSMA+) | 0.16 nM (Ki) | - |

| ⁶⁸Ga-DKFZ-PSMA-11 | PC3 PIP (PSMA+) | 0.03 nM (Ki) | Significantly higher than ⁶⁸Ga-1 |

| Cunotadipep (NOTA) | 22Rv1 (PSMA+) | 2.17 ± 0.25 nM (Ki) | 6.02 ± 0.05 |

| Cudotadipep (DOTA) | 22Rv1 (PSMA+) | 6.75 ± 0.42 nM (Ki) | 2.93 ± 0.06 |

Table 3: Comparative In Vivo Tumor Uptake (%ID/g)

| Compound | Tumor Model | 1h post-injection | 2h post-injection | 3h post-injection |

| Al¹⁸F-PSMA-BCH | 22Rv1 (PSMA+) | 7.87 ± 2.37 | - | - |

| ⁶⁸Ga-2 (NOTA) | PC3 PIP (PSMA+) | Higher than ⁶⁸Ga-1 | No significant difference | No significant difference |

| ⁶⁸Ga-1 (DOTA) | PC3 PIP (PSMA+) | Lower than ⁶⁸Ga-2 | No significant difference | No significant difference |

| ⁶⁸Ga-DKFZ-PSMA-11 | PC3 PIP (PSMA+) | - | No significant difference | No significant difference |

Table 4: Comparative In Vivo Non-Target Organ Uptake and Clearance

| Compound (Chelator) | Key Feature | Reference |

| ⁶⁸Ga-2 (NOTA) | Fastest clearance from all tissues, including kidney and salivary gland. | |

| ⁶⁸Ga-DKFZ-PSMA-11 (HBED-CC) | Highest uptake and retention in normal tissues (kidney, blood, spleen, salivary glands). | |

| ⁶⁴Cu-NOTA-PSMA-3Q (NOTA) | Significantly lower liver uptake compared to its DOTA counterpart. | |

| ⁶⁴Cu-DOTA-PSMA-3Q (DOTA) | Higher liver uptake. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from the preclinical evaluations of NOTA-PSMA agents.

Synthesis of NOTA-PSMA (PSMA-BCH) Precursor

The NOTA-conjugated precursor is typically synthesized using solid-phase peptide synthesis.

-

Resin Loading: The initial amino acid (e.g., Lysine) is attached to a solid support resin.

-

Peptide Elongation: A series of coupling and deprotection steps are performed to build the peptide chain, including the glutamate-urea-lysine targeting moiety.

-

Chelator Conjugation: The NOTA chelator, often as an activated ester (e.g., NOTA-NHS ester), is coupled to the N-terminus or a side chain of the peptide.

-

Cleavage and Deprotection: The completed precursor is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity (>95%) are confirmed by mass spectrometry and analytical HPLC.

Radiolabeling Protocol for ⁶⁸Ga-PSMA-BCH

Caption: Workflow for ⁶⁸Ga-labeling of the NOTA-PSMA precursor.

Detailed Steps:

-

Elution: ⁶⁸GaCl₃ is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl. The eluate may be pre-concentrated on a cation-exchange cartridge.

-

Reaction Mixture: The NOTA-PSMA precursor (e.g., 20 μg) is mixed with the ⁶⁸GaCl₃ eluate and a buffer (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.

-

Incubation: The reaction mixture is incubated at room temperature for 5-10 minutes. Unlike DOTA, which often requires heating, NOTA allows for mild, room-temperature labeling conditions.

-

Quality Control: The radiochemical purity and yield are determined by RP-HPLC equipped with a radioactivity detector.

In Vitro Stability Assay

-

Incubation: The final radiolabeled product, ⁶⁸Ga-PSMA-BCH, is incubated in phosphate-buffered saline (PBS) and in human or fetal bovine serum (FBS) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 30, 60, 90, 120 minutes).

-

Analysis: The radiochemical purity of each aliquot is analyzed by radio-HPLC to determine the percentage of intact radiotracer over time. ⁶⁸Ga-NOTA-GC-PSMA has shown stability with over 96% purity after 2 hours.

Competitive Binding Assay (Determination of Kᴅ/Ki)

-

Cell Plating: PSMA-positive cells (e.g., LNCaP or 22Rv1) are seeded in multi-well plates.

-

Incubation: Cells are incubated with a known concentration of a PSMA-specific radioligand (e.g., ¹²⁵I-MIP-1072) and increasing concentrations of the non-radiolabeled precursor (e.g., PSMA-BCH).

-

Washing and Lysis: After incubation, cells are washed to remove unbound ligand, and then lysed.

-

Measurement: The radioactivity in the cell lysate is measured using a gamma counter.

-

Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand). The Ki or Kᴅ is then calculated from the IC₅₀ value.

Cellular Uptake and Internalization Studies

Caption: Workflow for in vitro cellular uptake experiments.

-

Cell Plating: PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cells are plated in 24-well plates.

-

Blocking (for specificity): A subset of PSMA-positive wells is pre-incubated with a high concentration of a non-radiolabeled PSMA inhibitor (e.g., ZJ-43) to block specific binding.

-

Incubation: All wells are incubated with a fixed concentration of ⁶⁸Ga-PSMA-BCH for various durations (e.g., 30, 60, 90, 120 min) at 37°C.

-

Washing: Cells are washed with cold PBS to remove unbound radioactivity.

-

Measurement: The amount of cell-associated radioactivity is measured in a gamma counter. The results are expressed as a percentage of the total added activity.

In Vivo Biodistribution and PET Imaging

-

Animal Model: Tumor xenografts are established by subcutaneously injecting PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cells into immunodeficient mice.

-

Injection: Once tumors reach a suitable size, mice are injected with the radiotracer (e.g., ⁶⁸Ga-PSMA-BCH) via the tail vein.

-

Imaging: At specified time points (e.g., 1, 2, 3 hours post-injection), mice are anesthetized and imaged using a small-animal PET/CT scanner.

-

Biodistribution: Following the final imaging session, mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter.

-

Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-kidney) are then calculated.

Conclusion: The Advantage of NOTA in PSMA-BCH

The NOTA chelator plays a fundamental role in defining the favorable characteristics of PSMA-BCH-based radiopharmaceuticals. Its primary advantages include:

-

High Stability: NOTA forms a thermodynamically stable and kinetically inert complex with ⁶⁸Ga, minimizing the in vivo release of the radionuclide and reducing background radiation dose.

-

Favorable Radiolabeling Conditions: It allows for rapid and high-yield radiolabeling under mild, room-temperature conditions, which is advantageous for kit-based preparations and preserves the integrity of the targeting molecule.

-

Improved Pharmacokinetics: Preclinical comparative studies consistently demonstrate that NOTA-chelated PSMA agents exhibit faster clearance from non-target tissues, particularly the kidneys and salivary glands, when compared to agents using other chelators like DOTA and HBED-CC. This leads to higher tumor-to-background ratios and improved image quality.

-

Hydrophilicity: The NOTA-⁶⁸Ga complex is highly hydrophilic, which contributes to its rapid renal clearance and low non-specific binding.

References

Core Principles of PSMA-Targeted PET Imaging: A Technical Guide for Researchers and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the landscape of prostate cancer diagnostics and therapeutics. This transmembrane glycoprotein is significantly overexpressed in the majority of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and androgen independence.[1][2] This differential expression provides a high-contrast target for molecular imaging, leading to the development of highly specific and sensitive Positron Emission Tomography (PET) tracers. This technical guide delves into the fundamental principles of PSMA-targeted PET imaging, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.

The Biology of PSMA: More Than Just a Biomarker

PSMA, also known as glutamate carboxypeptidase II (GCPII), is a type II transmembrane glycoprotein with enzymatic functions, including folate hydrolase and N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) activity.[3][4][5] While its physiological roles are diverse, its overexpression in prostate cancer has been a key focus of research. Increased PSMA expression is not only a hallmark of prostate cancer but also plays a functional role in disease progression by influencing cellular signaling pathways.

PSMA's Role in Cellular Signaling

Research indicates that PSMA is not a passive biomarker but an active participant in signaling cascades that promote prostate cancer cell survival and proliferation. One key mechanism involves the redirection of signaling from the MAPK pathway to the PI3K-AKT pathway. PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-1R, leading to the activation of the pro-survival PI3K-AKT pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. [PDF] PSMA Receptor-Based PET-CT: The Basics and Current Status in Clinical and Research Applications | Semantic Scholar [semanticscholar.org]

- 5. PSMA Receptor-Based PET-CT: The Basics and Current Status in Clinical and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling PSMA Expression Across Prostate Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein encoded by the FOLH1 gene, stands as a paramount biomarker and therapeutic target in the landscape of prostate cancer research and clinical practice. Its expression levels are dynamically regulated and exhibit significant heterogeneity across different stages of the disease and among various prostate cancer cell lines. This technical guide provides an in-depth overview of PSMA expression in commonly used prostate cancer cell lines, detailed experimental protocols for its quantification, and a summary of the key signaling pathways governing its expression.

Quantitative PSMA Expression in Prostate Cancer Cell Lines

The expression of PSMA varies considerably among different prostate cancer cell lines, a crucial consideration for in vitro studies and the development of PSMA-targeted therapies. The following tables summarize the quantitative and qualitative PSMA expression data compiled from multiple studies.

PSMA Protein and mRNA Expression Levels

| Cell Line | PSMA Expression Level (Qualitative) | Quantitative Data | Method | Citation |

| LNCaP | High | ~1.05 x 10⁶ - 1.7 x 10⁵ receptors/cell | Flow Cytometry | [1][2] |

| High | - | Western Blot, IHC | [3][4][5] | |

| High | - | qPCR (FOLH1 mRNA) | ||

| C4-2 | High | ~1.67 x 10⁶ receptors/cell | Flow Cytometry | |

| High | Highest PSMA protein level compared to LNCaP and LAPC4. | Western Blot | ||

| High | - | IHC | ||

| PC-3 | Negative to Low | ~6.6 x 10³ receptors/cell | Flow Cytometry | |

| Negative | No detectable PSMA. | Western Blot, IHC | ||

| Negative | No FOLH1 mRNA expression. | qPCR | ||

| DU-145 | Negative | Undetectable PSMA. | RT-PCR | |

| Negative | No PSMA expression. | - | ||

| 22Rv1 | Low to Moderate | Low PSMA expression, with only 20-30% of cells being positive. | IHC, Flow Cytometry | |

| Low to Moderate | Weak PSMA expression detected. | Western Blot | ||

| Low | Lower PSMA protein and mRNA levels compared to LNCaP. | Western Blot, qPCR | ||

| LAPC4 | Low to Moderate | Weak PSMA expression detected in a subpopulation of cells. | Western Blot, IHC | |

| Low | Undetectable PSMA protein, but FOLH1 mRNA is present. | Western Blot, qPCR |

Experimental Protocols for PSMA Quantification

Accurate and reproducible quantification of PSMA expression is fundamental for preclinical research. Below are detailed methodologies for key experimental techniques.

Western Blotting for PSMA Protein Detection

This protocol outlines the detection of PSMA protein in prostate cancer cell lines by Western blot.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.

-

Separate the proteins on a 7.5% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA (bovine serum albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody against PSMA (e.g., anti-PSMA clone 3E6) diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Use a housekeeping protein like GAPDH or β-actin for normalization.

-

Flow Cytometry for Cell Surface PSMA Quantification

This protocol allows for the quantification of PSMA expression on the surface of intact cells.

-

Cell Preparation:

-

Harvest cells using an enzyme-free cell dissociation buffer to preserve cell surface proteins.

-

Wash the cells twice with flow cytometry buffer (PBS with 2 mM EDTA and 0.5% FBS).

-

Resuspend the cells to a concentration of 1 x 10⁶ cells/mL.

-

-

Antibody Staining:

-

Incubate the cells with a phycoerythrin (PE)-conjugated anti-human PSMA antibody (e.g., clone LNI-17) or a corresponding isotype control for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with flow cytometry buffer.

-

-

Data Acquisition:

-

Resuspend the cells in 500 µL of flow cytometry buffer.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter.

-

Determine the mean fluorescence intensity (MFI) of the PSMA-stained cells and subtract the MFI of the isotype control to quantify PSMA expression.

-

Quantitative Real-Time PCR (qPCR) for FOLH1 mRNA Expression

This protocol details the quantification of FOLH1 (the gene encoding PSMA) messenger RNA.

-

RNA Extraction:

-

Extract total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for FOLH1, and the cDNA template.

-

Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

An example of FOLH1 forward primer sequence is 5'-GGAGAGGAAGTCTCAAAGTGCC-3' and reverse primer sequence is 5'-TGGTTCCACTGCTCCTCTGAGA-3'.

-

-

Thermal Cycling:

-

Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values.

-

Calculate the relative expression of FOLH1 using the ΔΔCt method, normalized to the housekeeping gene.

-

Immunocytochemistry (ICC) for PSMA Visualization

This protocol is for the fluorescent visualization of PSMA protein within cultured cells.

-

Cell Seeding:

-

Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow to semi-confluency.

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization (for intracellular targets, optional for surface staining):

-

Incubate the cells with 0.5% Triton X-100 in PBS for 5 minutes to permeabilize the cell membrane.

-

Wash the cells with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in 1-5% BSA in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with the primary anti-PSMA antibody diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking solution for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Signaling Pathways Regulating PSMA Expression

PSMA expression is intricately regulated by various signaling pathways, with the Androgen Receptor (AR) and PI3K/Akt pathways playing central roles.

Androgen Receptor (AR) Signaling

Androgen receptor signaling has a complex and generally inhibitory effect on PSMA expression. Activation of the AR by androgens leads to the downregulation of FOLH1 mRNA and PSMA protein levels. Conversely, androgen deprivation therapy or the use of AR inhibitors like enzalutamide can lead to an increase in PSMA expression. This inverse relationship is of significant clinical interest for enhancing the efficacy of PSMA-targeted diagnostics and therapeutics.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival in prostate cancer. PSMA has been shown to promote PI3K-Akt signaling. This creates a feedback loop where PSMA expression can influence a key survival pathway in prostate cancer cells.

Experimental Workflow for PSMA Quantification

The following diagram illustrates a typical workflow for the quantification of PSMA expression in prostate cancer cell lines, from cell culture to data analysis.

This guide provides a comprehensive technical overview of PSMA expression in key prostate cancer cell lines. The provided data and protocols serve as a valuable resource for researchers and professionals in the field, facilitating the design and execution of robust preclinical studies aimed at advancing our understanding and therapeutic targeting of PSMA in prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biodistribution of PSMA Ligands: A Technical Guide for Researchers

An in-depth exploration of the pharmacokinetics, experimental protocols, and underlying signaling pathways of Prostate-Specific Membrane Antigen (PSMA) targeted radiopharmaceuticals.

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, has driven the development of a new class of radiolabeled small molecules and antibodies for targeted imaging and therapy. Understanding the biodistribution of these PSMA ligands is paramount for optimizing their clinical utility, enhancing diagnostic accuracy, and minimizing off-target toxicity. This guide provides a comprehensive technical overview of the biodistribution of commonly used PSMA ligands, detailed experimental methodologies, and the associated molecular signaling pathways.

Quantitative Biodistribution Data

The biodistribution of a radiopharmaceutical dictates its efficacy and safety. For PSMA ligands, high uptake in tumor tissue relative to healthy organs is the desired characteristic. The following tables summarize quantitative biodistribution data from preclinical and clinical studies for several key PSMA ligands. Data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g) or as the mean standardized uptake value (SUVmean).

| Organ/Tissue | 18F-rhPSMA-7 (Human)[1][2] | 177Lu-PSMA-NARI-56 (Mouse)[3] | 177Lu-PSMA-ALB-56 (Human)[4] | [18F]-JK-PSMA-7 (Human)[5] | 68Ga-PSMA I&T (Human) |

| Tumor | High | 40.56 ± 10.01 (24h) | 6.64 ± 6.92 Gy/GBq | High | High |

| Blood | Minimal | 0.13 ± 0.02 (96h) | 0.52 ± 0.17 x 10-2 (6h) | Low | Low |

| Kidneys | High | 107.65 ± 37.19 (1h) -> 1.55 ± 0.26 (96h) | 2.54 ± 0.94 Gy/GBq | 1.76E-01 mGy/MBq | 33 mGy |

| Liver | High | - | - | 7.61E-02 mGy/MBq | 7 mGy |

| Spleen | High | - | - | 1.89E-02 mGy/MBq | 10 mGy |

| Salivary Glands | High | - | 0.87 ± 0.43 Gy/GBq | 4.68E-02 mGy/MBq | 9 mGy |

| Urinary Bladder | High | - | - | - | 10 mGy |

| Lungs | Minimal | - | - | 1.10E-02 mGy/MBq | - |

| Bone | Low | - | - | - | - |

| Duodenum | High | - | - | - | - |

Table 1: Comparative Biodistribution of Various PSMA Ligands. Values are presented as reported in the cited literature and may represent different units and time points, highlighting the importance of consulting the primary studies for detailed comparisons.

| Organ/Tissue | [99mTc]Tc-N4-PSMA-12 (Mouse, 6h p.i.) | [99mTc]Tc-PSMA-I&S (Mouse, 6h p.i.) | [111In]In-30 (Mouse) | [111In]In-PSMA-617 (Mouse) |

| Tumor | High | High | High | High |

| Blood | 3.6-fold lower than [99mTc]Tc-PSMA-I&S | - | - | - |

| Kidneys | 15-fold lower than [99mTc]Tc-PSMA-I&S | - | High | High |

| Tumor-to-Kidney Ratio | - | - | 0.02 -> 0.2 (24h) | 0.2 -> 0.3 |

| Tumor-to-Muscle Ratio | - | - | - | 15 -> 39 (4h) |

Table 2: Preclinical Biodistribution of Technetium-99m and Indium-111 Labeled PSMA Ligands. This table emphasizes the improved pharmacokinetic profile of newer generation ligands, such as [99mTc]Tc-N4-PSMA-12, which shows significantly reduced kidney and blood activity compared to the clinical standard [99mTc]Tc-PSMA-I&S.

Experimental Protocols

The following sections detail standardized methodologies for the preclinical and clinical evaluation of PSMA ligand biodistribution.

Preclinical Biodistribution Studies in Xenograft Models

A common approach to assess the in vivo behavior of novel PSMA ligands involves the use of immunodeficient mice bearing human prostate cancer xenografts.

1. Cell Culture and Tumor Inoculation:

-

Cell Lines: PSMA-positive cell lines such as LNCaP or PC-3 PIP, and PSMA-negative cell lines like PC-3 flu are commonly used for specificity studies.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Tumor Implantation: A suspension of 5-10 million cells in a mixture of media and Matrigel is subcutaneously injected into the flank of male athymic nude or SCID mice. Tumors are allowed to grow to a suitable size (e.g., 100-500 mm³) before the study.

2. Radiolabeling:

-

The PSMA ligand is labeled with a radionuclide (e.g., 177Lu, 68Ga, 18F, 99mTc, 111In) following established protocols.

-

Radiochemical purity is assessed using techniques like radio-HPLC or radio-TLC to ensure it is typically >95%.

3. Animal Administration and Biodistribution:

-

A cohort of tumor-bearing mice is intravenously injected with the radiolabeled PSMA ligand (e.g., 1-10 MBq).

-

At various time points post-injection (e.g., 1, 4, 24, 48, 72, 96 hours), groups of mice (n=3-5 per group) are euthanized.

-

Blood, tumors, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.

-

The percentage of injected dose per gram of tissue (%ID/g) is calculated for each tissue.

4. SPECT/CT or PET/CT Imaging:

-

For imaging studies, mice are anesthetized and injected with a higher dose of the radioligand (e.g., 20-30 MBq).

-

Static or dynamic images are acquired at specified time points using a small-animal SPECT/CT or PET/CT scanner.

-

Image analysis allows for visualization of tracer accumulation and quantification of uptake in tumors and organs.

Clinical Biodistribution and Dosimetry Studies

Human studies are essential to confirm preclinical findings and determine the safety and efficacy of PSMA ligands.

1. Patient Selection and Preparation:

-

Patients with a history of prostate cancer are enrolled after providing informed consent.

-

Inclusion and exclusion criteria are strictly followed.

-

Patients may be asked to hydrate well before and after tracer injection.

2. Radiopharmaceutical Administration:

-

The radiolabeled PSMA ligand is administered via intravenous bolus injection. The injected activity is determined by the specific ligand and imaging modality (e.g., 100-200 MBq for 68Ga-PSMA-11 PET).

3. Imaging Protocol:

-

A series of whole-body PET/CT or SPECT/CT scans are acquired at multiple time points post-injection (e.g., 20 minutes, 1, 2, and 4 hours).

-

Low-dose CT is used for attenuation correction and anatomical localization.

4. Image and Data Analysis:

-

Volumes of interest (VOIs) are drawn on the images for major organs (kidneys, liver, spleen, salivary glands, etc.) and any visible tumor lesions.

-

Time-activity curves are generated for each source organ to determine the residence times.

-

Dosimetry software (e.g., OLINDA/EXM, IDAC) is used to calculate the absorbed radiation dose to each organ and the total effective dose.

PSMA-Related Signaling Pathways

The high expression of PSMA in prostate cancer is not merely a passive marker but is actively involved in promoting cell survival and proliferation. Understanding these pathways can provide insights into the biological consequences of PSMA-targeted therapies.

PI3K-AKT-mTOR Pathway

PSMA expression is strongly correlated with the activation of the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival. The enzymatic activity of PSMA, which cleaves glutamate from substrates, can lead to the activation of this pathway. Targeting PSMA may therefore not only deliver a cytotoxic payload but also inhibit this pro-survival signaling.

MAPK Pathway

PSMA has been shown to interact with the scaffolding protein RACK1, which can redirect signaling from the MAPK pathway to the PI3K-AKT pathway. This switch from a proliferative signal (MAPK) to a survival signal (PI3K-AKT) may contribute to prostate cancer progression.

References

- 1. Quantitative and Qualitative Analyses of Biodistribution and PET Image Quality of a Novel Radiohybrid PSMA, 18F-rhPSMA-7, in Patients with Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Biodistribution and dosimetry of a single dose of albumin-binding ligand [177Lu]Lu-PSMA-ALB-56 in patients with mCRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodistribution and radiation dosimetry of [18F]-JK-PSMA-7 as a novel prostate-specific membrane antigen-specific ligand for PET/CT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Manual Synthesis of 68Ga-PSMA-BCH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the manual synthesis of 68Ga-PSMA-BCH, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of prostate cancer. Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker for prostate cancer, and PSMA-targeted radiotracers have demonstrated high diagnostic accuracy. 68Ga-PSMA-BCH is a NOTA-conjugated precursor that can be radiolabeled with Gallium-68 (68Ga) to form a stable complex for in vivo imaging.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the manual radiolabeling of PSMA-BCH with 68Ga.

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| PSMA-BCH (NOTA-PSMA) precursor | Commercially available | Purity >95% |

| 68Ge/68Ga Generator | Eckert & Ziegler or similar | Eluent: 0.1 M HCl |

| Sodium Acetate Buffer | Sigma-Aldrich or similar | 0.25 M, pH 4.5 |

| Ascorbic Acid | Sigma-Aldrich or similar | For some protocols to prevent radiolysis |

| Ethanol | USP grade | 99.8% and 50% solutions |

| Water for Injection (WFI) | USP grade | |

| Saline Solution | USP grade | 0.9% NaCl |

| C18 SPE Cartridge | Waters Sep-Pak C18 or similar | For purification |

| Sterile Syringe Filters | Millipore or similar | 0.22 µm pore size |

| Reaction Vial | Sterile, pyrogen-free | 10 mL |

| Heating Block | Capable of reaching 105°C | |

| Dose Calibrator | For radioactivity measurements | |

| Shielded Hot Cell | For radiation protection |

Experimental Protocol: Manual Radiolabeling of 68Ga-PSMA-BCH

This protocol is based on established methods for the manual synthesis of 68Ga-labeled PSMA ligands.[2][3]

1. Pre-synthesis Preparations:

-

Ensure the shielded hot cell is clean and sanitized.

-

Pre-condition the C18 cartridge by sequentially passing 2 mL of 99.8% ethanol and 10 mL of WFI, followed by drying with 10 mL of air.[2]

-

Prepare the reaction vial containing the PSMA-BCH precursor and buffer. While the optimal amount for PSMA-BCH is not explicitly stated in the search results, a typical starting point based on similar PSMA ligands would be 5-30 µg of the precursor.[2] For this protocol, we will use a representative value.

2. Radiolabeling Reaction:

-

Aseptically add 1 mL of 0.25 M sodium acetate buffer to a sterile 10 mL reaction vial.

-

Add a specific amount of PSMA-BCH precursor (e.g., 20 µg) to the reaction vial.

-

Elute the 68Ge/68Ga generator with 4-5 mL of 0.1 M HCl to obtain 68GaCl3.

-

Transfer the 68GaCl3 eluate directly into the reaction vial containing the PSMA-BCH precursor and buffer solution.

-

Heat the reaction mixture at 105°C for 5-10 minutes in a heating block.

3. Purification of 68Ga-PSMA-BCH:

-

After the incubation period, allow the reaction mixture to cool slightly.

-

Push the reaction mixture through the pre-conditioned C18 cartridge to trap the labeled peptide.

-

Wash the C18 cartridge with 5 mL of WFI to remove any unreacted 68Ga and hydrophilic impurities.

-

Elute the final 68Ga-PSMA-BCH product from the C18 cartridge with 0.5 mL of 50% ethanol followed by 10 mL of 0.9% saline solution into a sterile collection vial.

-

The final product is passed through a 0.22 µm sterile filter into the final product vial.

4. Quality Control:

-

Radiochemical Purity (RCP): Determine the RCP using radio-High Performance Liquid Chromatography (radio-HPLC) or instant thin-layer chromatography (iTLC). The radiochemical purity of 68Ga-PSMA-BCH should be greater than 99%.

-

Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

-

pH: The pH of the final product should be suitable for intravenous injection (typically between 4.5 and 7.5).

-

Radioactivity Measurement: Measure the total activity of the final product using a dose calibrator.

Quantitative Data Summary

| Parameter | Value | Reference |

| Precursor Amount | 5 - 30 µg | |

| 68Ga Activity | Variable (dependent on generator) | |

| Reaction Temperature | 105°C | |

| Reaction Time | 5 - 10 minutes | |

| Radiochemical Purity | > 99% | |

| Radiochemical Yield | Typically > 90% | |

| Specific Activity | 59-74 GBq/µmol | |

| Stability | Stable for over 2 hours post-synthesis |

Experimental Workflow Diagram

Caption: Workflow for the manual synthesis of 68Ga-PSMA-BCH.

References

- 1. Synthesis and preclinical evaluation of 68Ga-PSMA-BCH for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of [(68)Ga]PSMA-11 for PET-CT imaging using a manual synthesis module and organic matrix based (68)Ge/(68)Ga generator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Al18F-PSMA-BCH Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the radiolabeling of the prostate-specific membrane antigen (PSMA) targeting precursor, PSMA-BCH, with Aluminum-[18F]fluoride (Al18F). The following protocols and data are intended to facilitate the consistent and efficient production of Al18F-PSMA-BCH for preclinical and clinical research in prostate cancer imaging.

Overview and Principle

The Al18F labeling method offers a convenient and efficient alternative to traditional 18F-fluorination techniques. It leverages the strong affinity between the aluminum cation and the fluoride anion, forming a stable [18F]AlF2+ complex. This complex is then chelated by a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivative conjugated to the PSMA-targeting ligand, in this case, PSMA-BCH. The entire process is a one-pot synthesis that can be completed rapidly, yielding a high-purity radiotracer suitable for positron emission tomography (PET) imaging.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the manual synthesis of Al18F-PSMA-BCH.[1]

| Parameter | Value |

| Radiochemical Yield (non-decay-corrected) | 32.2% ± 4.5% |

| Radiochemical Purity | > 99% |

| Specific Activity | 13.2–18.9 GBq/μmol |

| Synthesis Time | ~30 minutes |

Experimental Protocol: Manual Synthesis of Al18F-PSMA-BCH

This protocol details the manual preparation of Al18F-PSMA-BCH.

3.1. Materials and Reagents

-

[18F]Fluoride in saline (no-carrier-added)

-

PSMA-BCH precursor (4 mM)

-

Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)

-

Sodium acetate buffer (0.1 M, pH 4.0)

-

Saline for injection

-

Ethanol (80%)

-

Water for injection

-

Sep-Pak C18-Light cartridge

-

QMA cartridge

-

Sterile filter membrane (0.2 μm)

3.2. Step-by-Step Radiolabeling Procedure

-

[18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto a QMA cartridge.

-

Elution of [18F]Fluoride: Elute the trapped [18F]fluoride from the QMA cartridge with 0.5 mL of saline.

-

Formation of [18F]AlF Complex: In a reaction vial, mix the following reagents in order:

-

0.1 mL of no-carrier-added [18F]fluoride in saline (2.2–4.4 GBq).

-

0.1 mL of 0.1 M sodium acetate buffer (pH 4.0).

-

24 μL of 2 mM AlCl₃ in 0.1 M sodium acetate buffer (pH 4.0).

-

-

Incubation: Allow the mixture to stand at room temperature for 5 minutes to facilitate the formation of the [18F]AlF complex.

-

Addition of Precursor: Add 20 μL of PSMA-BCH (4 mM, 80 nmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture at 110°C for 15 minutes.

-

Cooling and Dilution: After heating, allow the reaction vial to cool to room temperature. Dilute the reaction mixture with 5 mL of water.

-

Purification:

-

Pre-treat a Sep-Pak C18-Light cartridge with 10 mL of ethanol followed by 10 mL of water.

-

Pass the diluted reaction mixture through the pre-treated Sep-Pak C18-Light cartridge.

-

Wash the cartridge with 5 mL of water to remove unreacted [18F]fluoride and other hydrophilic impurities.

-

Elute the final product, Al18F-PSMA-BCH, from the cartridge with 0.6 mL of 80% ethanol.

-

-

Final Formulation: Pass the eluted product through a 0.2 μm sterile filter membrane and dilute with saline for further studies.[1]